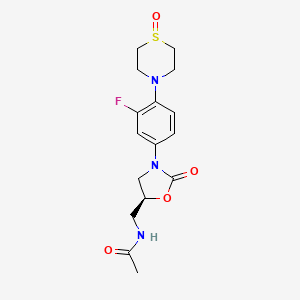

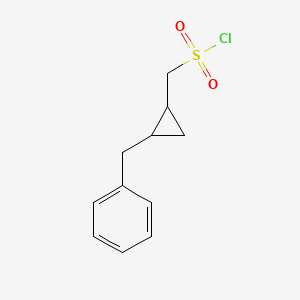

(S)-N-((3-(3-fluoro-4-(1-oxidothiomorpholino)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PNU-101603 is a sulfoxide metabolite of sutezolid, an oxazolidinone class antimicrobial agent. It has shown excellent activity against Mycobacterium tuberculosis, including both drug-susceptible and multidrug-resistant strains . PNU-101603 is being investigated for its potential role in new antitubercular drug regimens.

Preparation Methods

Synthetic Routes and Reaction Conditions

PNU-101603 is synthesized as a metabolite of sutezolid. The synthesis involves the oxidation of sutezolid to form the sulfoxide metabolite . The reaction conditions typically involve the use of oxidizing agents under controlled conditions to ensure the selective formation of the sulfoxide group.

Industrial Production Methods

Industrial production methods for PNU-101603 are not extensively documented. given its status as a metabolite of sutezolid, large-scale production would likely involve the synthesis of sutezolid followed by its controlled oxidation to PNU-101603.

Chemical Reactions Analysis

Types of Reactions

PNU-101603 undergoes various chemical reactions, including:

Oxidation: Conversion of sutezolid to PNU-101603 involves oxidation.

Reduction: Potential reduction of the sulfoxide group back to the parent compound.

Substitution: Possible substitution reactions involving the functional groups present in the molecule.

Common Reagents and Conditions

Oxidizing Agents: Used for the synthesis of PNU-101603 from sutezolid.

Reducing Agents: Could be used to revert PNU-101603 back to sutezolid.

Solvents: Common solvents like dimethyl sulfoxide (DMSO) are used in the reactions.

Major Products

The major product of the oxidation of sutezolid is PNU-101603. Further reactions could yield various derivatives depending on the reagents and conditions used.

Scientific Research Applications

PNU-101603 has several scientific research applications, including:

Chemistry: Studied for its chemical properties and reactions.

Biology: Investigated for its activity against Mycobacterium tuberculosis.

Medicine: Explored as a potential component of new antitubercular drug regimens.

Industry: Potential use in the development of new antimicrobial agents

Mechanism of Action

PNU-101603 exerts its effects by inhibiting protein synthesis in Mycobacterium tuberculosis. It targets the bacterial ribosome, interfering with the translation process and ultimately leading to bacterial cell death . The compound’s activity is enhanced when combined with other antimicrobial agents like SQ109 .

Comparison with Similar Compounds

Similar Compounds

Sutezolid: The parent compound of PNU-101603, also an oxazolidinone with similar antimicrobial properties.

Linezolid: Another oxazolidinone with activity against Gram-positive bacteria.

Tedizolid: A newer oxazolidinone with improved potency and safety profile.

Uniqueness

PNU-101603 is unique due to its specific activity against Mycobacterium tuberculosis and its role as a metabolite of sutezolid. Its ability to enhance the efficacy of other antimicrobial agents like SQ109 further distinguishes it from other similar compounds .

Properties

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4S/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-25(23)7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRIDZUNMXATND-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-60-2 |

Source

|

| Record name | Sutezolid sulfoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C26337G9CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)

![2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2534194.png)

![6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2534196.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)

![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)

![1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2534207.png)